molecular formula C8H7N3O2S B13072339 N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine

Cat. No.: B13072339
M. Wt: 209.23 g/mol
InChI Key: KGFWFVYVXDTDNN-UHFFFAOYSA-N
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Description

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C8H7N3O2S. This compound is characterized by a thieno[3,2-b]pyridine core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a nitro group at the 6-position and a methyl group at the N-position further defines its chemical identity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine typically involves the reaction of a precursor compound with methylamine hydrochloride and diisopropylethylamine in N-methylpyrrolidinone. The reaction mixture is stirred at room temperature for 18 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-methyl-6-aminothieno[3,2-b]pyridin-7-amine, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thieno[3,2-b]pyridine core can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different functional groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with different electronic properties.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro derivative with distinct reactivity.

Uniqueness

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine

InChI

InChI=1S/C8H7N3O2S/c1-9-7-6(11(12)13)4-10-5-2-3-14-8(5)7/h2-4H,1H3,(H,9,10)

InChI Key

KGFWFVYVXDTDNN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=C1[N+](=O)[O-])C=CS2

Origin of Product

United States

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